4-(2-Methoxyphenyl)piperidine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

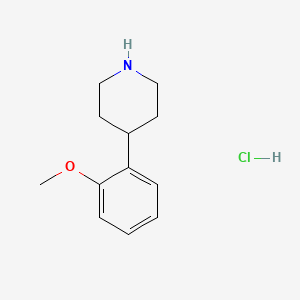

The compound 4-(2-Methoxyphenyl)piperidine hydrochloride is systematically named according to IUPAC guidelines as This compound . Its molecular formula is C₁₂H₁₈ClNO , with a molecular weight of 227.73 g/mol . The structure consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position by a 2-methoxyphenyl group, with a hydrochloride counterion protonating the nitrogen atom (Figure 1).

Key identifiers :

- CAS Registry Number: 82212-04-2

- SMILES Notation: COC1=CC=CC=C1C2CCNCC2.Cl

- InChI Key: NMYBDSDZFMDKAC-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation , as confirmed by X-ray crystallography. The methoxyphenyl substituent at the 4-position introduces steric and electronic effects, causing a dihedral angle of 48.93° between the aromatic ring and the piperidine plane. Key geometric parameters include:

| Parameter | Value |

|---|---|

| C-N bond length (piperidine) | 1.472 Å |

| C-O bond length (methoxy) | 1.364 Å |

| N-H···Cl hydrogen bond | 2.936–3.153 Å |

The chair conformation is stabilized by intramolecular van der Waals interactions and minimized torsional strain.

Crystallographic Studies and Unit Cell Parameters

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 . Unit cell parameters are:

| Parameter | Value |

|---|---|

| a | 7.3729(6) Å |

| b | 8.4842(7) Å |

| c | 15.5411(13) Å |

| α | 88.954(4)° |

| β | 81.333(4)° |

| γ | 89.352(3)° |

| Volume | 960.85(14) ų |

| Z | 2 |

The asymmetric unit contains one cation-anion pair linked via a bifurcated N-H···O hydrogen bond. A disordered oxygen atom in the nitro group (occupancy 0.65:0.35) was observed in co-crystallized analogs.

Intermolecular Interaction Networks in Solid-State Structures

Intermolecular forces dominate the crystal packing:

- N-H···O Hydrogen Bonds : Form between the protonated piperidinium nitrogen and oxygen atoms of adjacent anions (distance: 2.936–3.153 Å).

- C-H···π Interactions : Involve the methoxyphenyl ring and adjacent aliphatic chains (distance: 3.42 Å).

- Van der Waals Forces : Contribute to layered stacking along the bc plane.

Hirshfeld surface analysis indicates that H···O/O···H (38.3%) and H···H (31.8%) contacts are predominant.

Comparative Analysis with Substituted Piperidine Derivatives

Structural comparisons highlight unique features of this compound:

The chair conformation is conserved in para-substituted analogs but distorted in derivatives with α-C=O/S groups due to hybridization effects.

Properties

IUPAC Name |

4-(2-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYBDSDZFMDKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589352 | |

| Record name | 4-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82212-04-2 | |

| Record name | Piperidine, 4-(2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82212-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyphenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)piperidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps may include recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxy group, leading to a variety of substituted products

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced piperidine derivatives, and various substituted piperidines .

Scientific Research Applications

Dopamine Receptor Studies

One of the prominent applications of 4-(2-Methoxyphenyl)piperidine hydrochloride is in the exploration of dopamine receptors, particularly the D2 subtype. This compound has been shown to exhibit selective binding affinity towards these receptors, making it a valuable tool for understanding dopaminergic signaling pathways. Research indicates that alterations in the structure of piperidine derivatives can significantly influence their affinity and selectivity for dopamine receptors, which is critical in developing treatments for disorders such as schizophrenia and Parkinson's disease .

Allosteric Modulation

The compound has been investigated as a potential allosteric modulator of G protein-coupled receptors (GPCRs). Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand. This mechanism presents a novel approach for drug development targeting central nervous system disorders, including anxiety and depression. Studies have demonstrated that derivatives of 4-(2-Methoxyphenyl)piperidine can effectively modulate receptor activity, offering insights into new therapeutic strategies .

Neuropharmacological Effects

Research has highlighted the neuropharmacological effects of this compound, particularly its role in influencing serotonin receptor activity. The interactions with serotonin receptors are crucial for understanding mood regulation and the development of antidepressant therapies. The compound's structural modifications have been linked to varying degrees of receptor affinity and efficacy, underscoring its potential in treating mood disorders .

Anti-Alzheimer Activity

Recent studies have explored the potential anti-Alzheimer properties of this compound. It has been identified as a multi-targeted drug candidate that can inhibit key enzymes involved in Alzheimer's pathology, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These findings suggest that this compound could play a role in developing effective treatments for neurodegenerative diseases .

Table 1: Binding Affinity of 4-(2-Methoxyphenyl)piperidine Derivatives

| Compound Name | Receptor Type | Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|---|

| 4-(2-Methoxyphenyl)piperidine | D2 | 0.07 | >50 |

| 4-(2-Methoxyphenyl)piperazine | D3 | 0.26 | 39 |

| 4-(2-Methoxyphenyl)piperidine analog | AChE | 1.52 | - |

| Coumarin-piperazine hybrid | MAO-B | 1.88 | - |

Table 2: Summary of Pharmacological Effects

Case Study 1: Dopamine D3 Receptor Interaction

A study examined the behavioral effects of various piperidine derivatives on adult male rhesus monkeys, focusing on their interaction with D3 receptors. The results indicated that specific modifications to the piperidine structure could enhance selectivity towards D3 receptors, providing insights into potential treatments for addiction and mood disorders .

Case Study 2: Multi-Target Drug Development for Alzheimer's Disease

In another significant study, researchers synthesized a series of coumarin-piperazine hybrids incorporating the structure of this compound. These compounds were evaluated for their ability to inhibit both AChE and MAO enzymes, demonstrating promising results as dual inhibitors that could lead to effective therapeutic agents against Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s overall activity. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(3-Methoxyphenyl)piperidine Hydrochloride

This isomer (CAS: 325808-20-6) differs only in the position of the methoxy group on the phenyl ring (3- vs. 2-position). Despite identical molecular formulas (C₁₂H₁₆ClNO) and weights (227.73 g/mol), the altered substituent position significantly impacts receptor interactions. For example, 3-methoxy derivatives are less commonly associated with 5-HT₁A antagonism compared to 2-methoxy analogs like WAY-100635, a known 5-HT₁A antagonist .

Piperazine Analogs: HBK Series (HBK14–HBK19)

These compounds (e.g., HBK14: C₂₂H₂₈ClN₃O₃, MW: 430.93 g/mol) replace the piperidine core with piperazine and incorporate phenoxyalkyl-phthalimide side chains. Unlike 4-(2-methoxyphenyl)piperidine, HBK derivatives exhibit multimodal activity, including serotonin receptor antagonism and anxiolytic effects. Substituents on the phenoxy group (e.g., chloro in HBK15, methyl in HBK17) modulate selectivity and potency, highlighting the importance of steric and electronic effects .

WAY-100635 and BMY 7378

- WAY-100635 (C₂₃H₃₀Cl₃N₅O₂): A 5-HT₁A antagonist containing a 2-methoxyphenylpiperazine moiety. While structurally distinct from 4-(2-methoxyphenyl)piperidine, it shares the critical 2-methoxy aromatic group, which is essential for high 5-HT₁A affinity .

- BMY 7378 (C₂₁H₂₈Cl₂N₂O₃): An α₁D-adrenoceptor antagonist derived from 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4,5]decane. This compound demonstrates how piperazine-based analogs achieve receptor subtype selectivity compared to piperidine scaffolds .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of 4-(2-Methoxyphenyl)piperidine HCl and Analogs

Key Findings:

- Substituent Position Matters : The 2-methoxy group in 4-(2-methoxyphenyl)piperidine enhances π-π stacking with aromatic residues in serotonin receptors, unlike the 3-methoxy isomer .

- Scaffold Flexibility : Piperazine derivatives (e.g., WAY-100635) exhibit higher receptor specificity than piperidine analogs due to extended side chains .

- Synthetic Utility : 4-(2-Methoxyphenyl)piperidine is a versatile intermediate for alkylation or amidation reactions, enabling diverse pharmacological profiles in derivatives like HBK14–HBK19 .

Biological Activity

4-(2-Methoxyphenyl)piperidine hydrochloride (CAS No. 82212-04-2) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique structural properties. This article provides a detailed overview of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyphenyl group at the 2-position. This specific arrangement is crucial as it influences the compound's reactivity and biological interactions. The methoxy group enhances the binding affinity to certain receptors, which is essential for its pharmacological effects.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors. The compound has been studied for its affinity towards D2, D3, and D4 dopamine receptors, showing varying degrees of selectivity and efficacy:

- Dopamine Receptor Binding : Studies indicate that derivatives with a methoxy group at the 2-position exhibit increased binding affinity at D2 receptors compared to D3 receptors. For instance, modifications in the position of substituents can significantly alter receptor selectivity .

- Enzyme Inhibition : Research has also explored the compound's potential as an inhibitor of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). Some derivatives have demonstrated promising inhibitory activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Dopamine Receptor Selectivity : A study comparing various piperidine derivatives found that compounds with methoxy substitutions showed distinct selectivity profiles at dopamine receptor subtypes. For example, modifications that shifted the methoxy group from the 2-position to the 4-position significantly decreased binding affinity at both D2 and D3 receptors .

- Neuroprotective Potential : In another investigation, derivatives of 4-(2-Methoxyphenyl)piperidine were evaluated for their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that certain derivatives could mitigate cell death induced by oxidative agents, highlighting their potential in neurodegenerative disease therapy .

- Fragment-Based Drug Discovery : Recent advancements in fragment-based screening have identified novel targets for compounds related to this compound, expanding its therapeutic possibilities beyond traditional receptor interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methodologies for 4-(2-methoxyphenyl)piperidine hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting substituted benzoyl chlorides with piperidine in the presence of a base (e.g., triethylamine) under inert conditions. Purification typically involves recrystallization using ethanol or methanol, followed by chromatography (e.g., silica gel) to isolate high-purity fractions .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to avoid hydrolysis of intermediates.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural Analysis : Use H/C NMR to confirm substitution patterns (e.g., methoxy group at position 2). Mass spectrometry (ESI-TOF) verifies molecular weight (, MW: 245.72 g/mol).

- Physicochemical Properties : Determine melting point (e.g., ~200–220°C, decomposition), solubility (e.g., soluble in polar solvents like DMSO, sparingly in water), and hygroscopicity via dynamic vapor sorption (DVS) .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

- Stability : The compound is stable under dry, inert atmospheres but may degrade upon prolonged exposure to moisture or light. Avoid temperatures >40°C.

- Storage : Store in airtight containers at 2–8°C in a desiccator. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy position) influence the compound’s biological activity in receptor-binding assays?

- Methodology :

- SAR Studies : Compare binding affinities (e.g., via radioligand displacement assays) of 2-, 3-, and 4-methoxy analogs at target receptors (e.g., serotonin or opioid receptors).

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions between the methoxy group and receptor pockets. For example, 2-methoxy substitution may enhance steric hindrance, reducing affinity compared to 4-methoxy derivatives .

Q. What in vitro/in vivo toxicological profiles should be prioritized for preclinical evaluation?

- Methodology :

- Acute Toxicity : Conduct OECD 423 assays in rodents (oral/administered doses: 50–300 mg/kg) to determine LD.

- Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays.

- Neurotoxicity : Evaluate CNS effects via Irwin tests or locomotor activity monitoring .

Q. How can researchers resolve discrepancies in solubility data reported for this compound?

- Methodology :

- Solubility Screening : Use shake-flask method with UV-Vis quantification across solvents (e.g., water, ethanol, DMSO).

- pH-Dependent Solubility : Measure solubility at physiological pH (7.4) and acidic conditions (pH 1.2) to simulate gastrointestinal absorption. Contradictions may arise from polymorphic forms; confirm via PXRD .

Q. What analytical techniques are recommended for detecting degradation products?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Detection : Use HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to identify hydrolyzed or oxidized byproducts (e.g., demethylated piperidine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.